

solubility of 3-Amino-5-methoxyphenol in organic solvents

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Compound of Interest

Compound Name: 3-Amino-5-methoxyphenol

Cat. No.: B2440535

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An In-depth Technical Guide to the Solubility of **3-Amino-5-methoxyphenol** in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-Amino-5-methoxyphenol**, a key intermediate in various synthetic applications, including the synthesis of pharmaceuticals and dyes. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a deep dive into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for its experimental determination. While specific quantitative solubility data for **3-Amino-5-methoxyphenol** across a broad spectrum of organic solvents is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and protocols to characterize its solubility profile effectively.

Introduction: The Significance of Solubility in Chemical Synthesis

3-Amino-5-methoxyphenol is a substituted aromatic amine and phenol derivative. Its bifunctional nature, containing both a nucleophilic amino group and a weakly acidic hydroxyl group, makes it a versatile building block in organic synthesis. The efficiency of reactions

involving this compound, as well as the ease of product purification and the viability of formulation strategies, are all fundamentally linked to its solubility in various organic media. An understanding of its solubility behavior is, therefore, not merely an academic exercise but a critical parameter for process optimization, from laboratory-scale research to industrial production. This guide aims to provide a robust framework for approaching the solubility of **3-Amino-5-methoxyphenol**, grounded in its molecular structure and the principles of physical chemistry.

Physicochemical Profile of 3-Amino-5-methoxyphenol

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of both hydrogen bond donors (-NH₂, -OH) and a hydrogen bond acceptor (the oxygen in -OCH₃) on the benzene ring of **3-Amino-5-methoxyphenol** suggests a nuanced solubility profile. It has the capacity to interact with a wide range of solvents, from polar protic to aprotic systems.

Table 1: Key Physicochemical Properties of **3-Amino-5-methoxyphenol**

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂	PubChem
Molecular Weight	139.15 g/mol	PubChem
Appearance	Off-white to tan crystalline powder	Chemical supplier data
Melting Point	118-122 °C	PubChem
Boiling Point	Decomposes before boiling	Inferred from thermal stability data
pKa (acidic, phenol)	~10	Estimated based on similar phenols
pKa (basic, amine)	~4.5	Estimated based on similar anilines
LogP (octanol-water)	1.1	PubChem

The positive LogP value indicates a slight preference for lipophilic environments over water, suggesting that while it has polar functional groups, the aromatic ring contributes to its organic solubility.

Theoretical Framework: Predicting Solubility Behavior

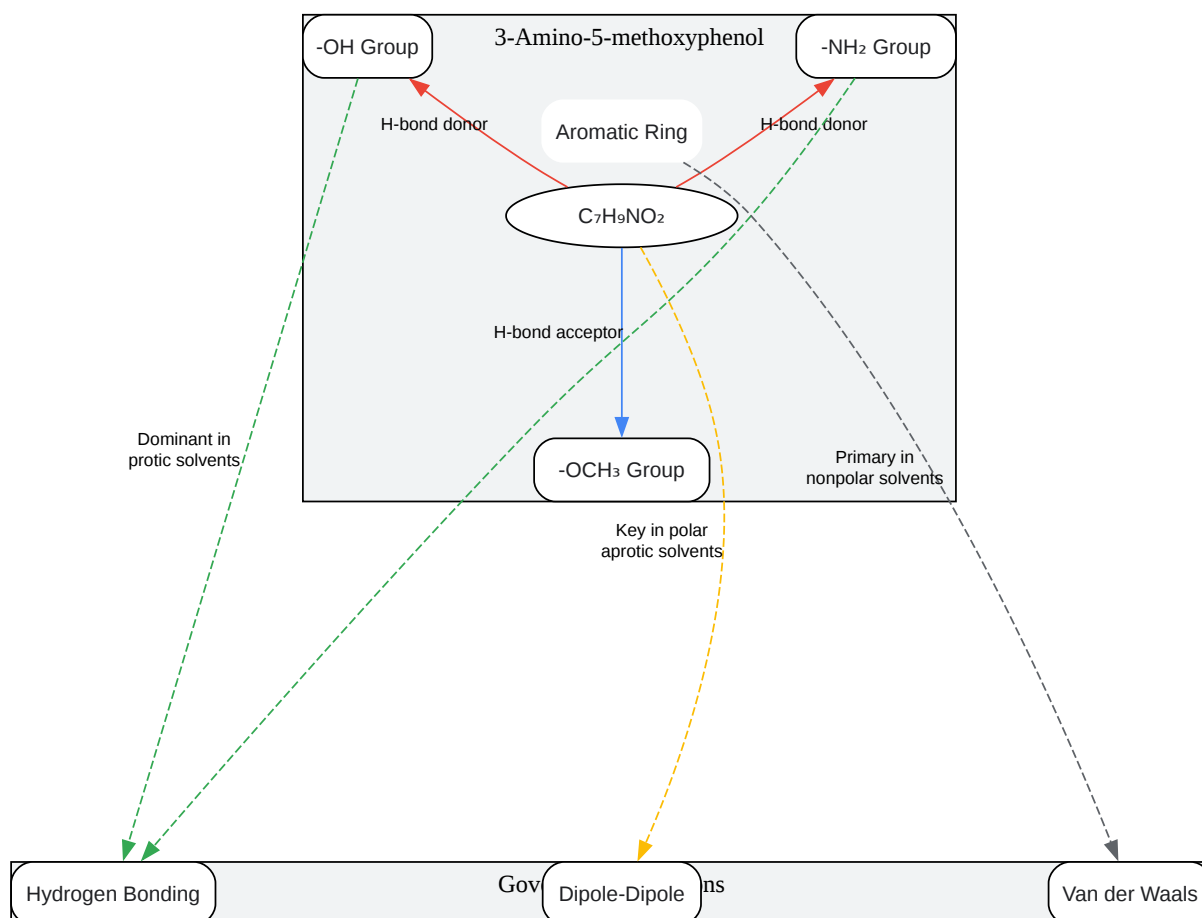
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (**3-Amino-5-methoxyphenol**) and the solvent.

Intermolecular Forces at Play

The solubility of **3-Amino-5-methoxyphenol** is governed by the following interactions:

- **Hydrogen Bonding:** The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This is the dominant interaction in polar protic solvents like alcohols.
- **Dipole-Dipole Interactions:** The molecule possesses a net dipole moment due to its polar functional groups, allowing for interactions with other polar molecules.
- **Van der Waals Forces:** These non-specific interactions are present in all systems and are the primary mode of interaction in nonpolar solvents.

The diagram below illustrates the key structural features of **3-Amino-5-methoxyphenol** that influence its interaction with solvents.



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Caption: Intermolecular forces of **3-Amino-5-methoxyphenol**.

Expected Solubility Trends

Based on the above principles, we can predict the following general solubility trends for **3-Amino-5-methoxyphenol**:

- **High Solubility in Polar Protic Solvents:** Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. They can engage in hydrogen bonding with all three of the polar functional groups, effectively solvating the molecule.
- **Moderate to Good Solubility in Polar Aprotic Solvents:** Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can act as hydrogen bond acceptors and have significant dipole moments. While they cannot donate hydrogen bonds, they can still effectively solvate the molecule, leading to good solubility.
- **Low Solubility in Nonpolar Solvents:** In solvents like hexane, toluene, and diethyl ether, the primary solute-solvent interactions are weak Van der Waals forces. These are generally insufficient to overcome the strong intermolecular hydrogen bonding between the **3-Amino-5-methoxyphenol** molecules in the solid state, resulting in poor solubility.

Experimental Determination of Solubility: A Standard Protocol

Given the scarcity of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

- **3-Amino-5-methoxyphenol** (analytical grade)
- Selected organic solvents (HPLC grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Constant temperature incubator shaker
- Syringe filters (e.g., 0.45 μm PTFE)

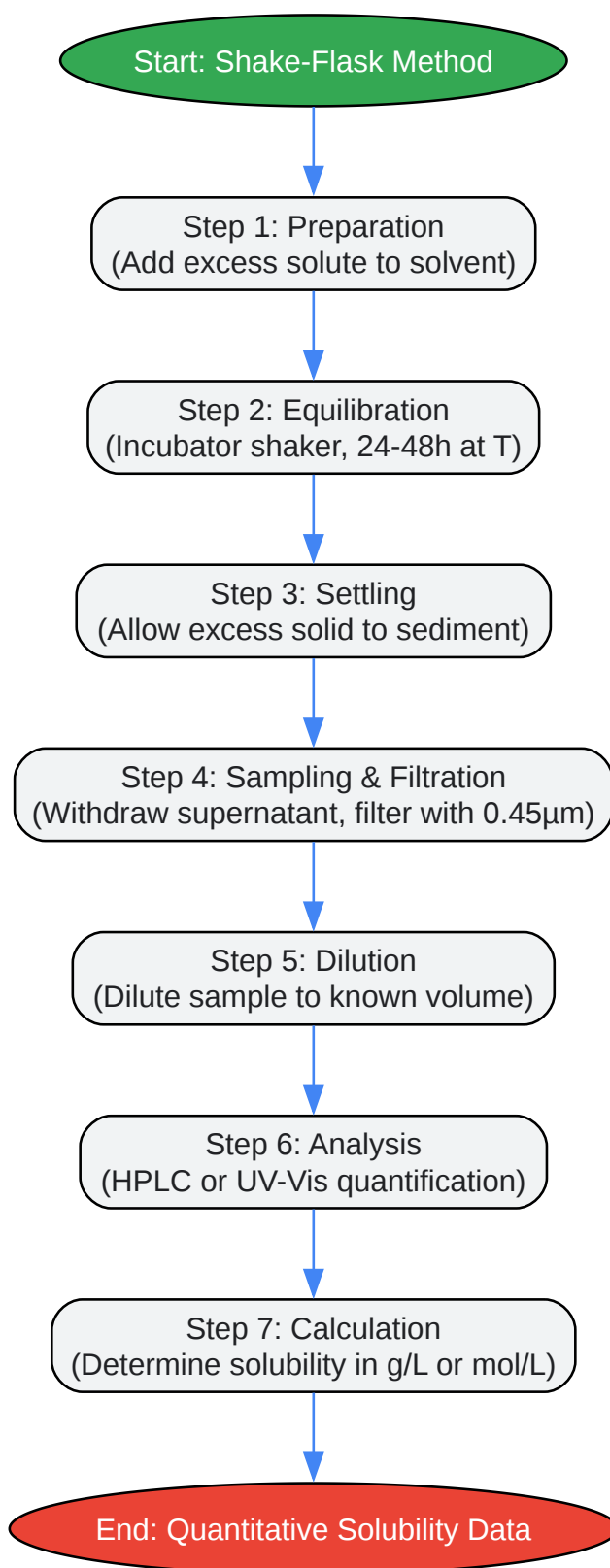
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Amino-5-methoxyphenol** to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
 - Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.
- Sample Withdrawal and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
- Analysis:

- Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantify the concentration of **3-Amino-5-methoxyphenol** in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known standards.
- Calculation:
 - Calculate the solubility (S) using the following formula:
 - $S \text{ (g/L)} = (\text{Concentration from analysis}) \times (\text{Dilution factor})$

The workflow for this experimental protocol is visualized below.



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Caption: Experimental workflow for solubility determination.

Practical Implications in Research and Development

- **Reaction Solvent Selection:** Choosing a solvent in which **3-Amino-5-methoxyphenol** is sufficiently soluble is paramount for achieving homogeneous reaction conditions and favorable kinetics. For reactions involving nonpolar reagents, a co-solvent system may be necessary.
- **Crystallization and Purification:** The differential solubility of **3-Amino-5-methoxyphenol** and its impurities in various solvents at different temperatures is the basis for its purification by recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is an ideal candidate.
- **Drug Formulation:** In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates the choice of formulation strategies, such as liquid dosage forms or amorphous solid dispersions.

Safety Precautions

3-Amino-5-methoxyphenol is a chemical compound that should be handled with appropriate care in a laboratory setting. Users should consult the latest Safety Data Sheet (SDS) from their supplier before use. General precautions include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While a comprehensive, publicly available database of the solubility of **3-Amino-5-methoxyphenol** in organic solvents is limited, a thorough understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. Its amphiphilic character, with both hydrogen-bonding capabilities and a nonpolar aromatic core, suggests a broad but varied solubility profile. For precise applications, the experimental determination of solubility is indispensable. The shake-flask method detailed in this guide provides a robust and reliable

means for researchers to generate the critical data needed to optimize their synthetic processes, purification protocols, and formulation designs.

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